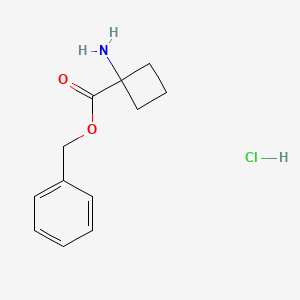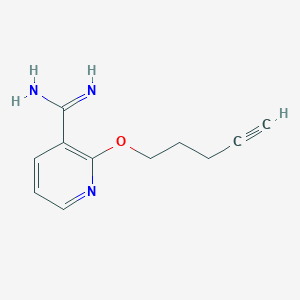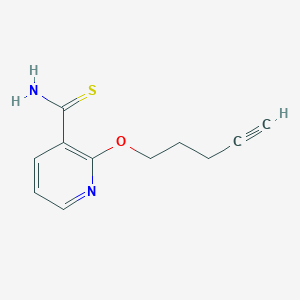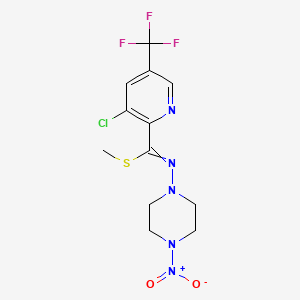
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Vue d'ensemble
Description
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate is a useful research compound. Its molecular formula is C12H13ClF3N5O2S and its molecular weight is 383.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Nitromethylene Compounds
Researchers Zhang, Tomizawa, and Casida (2004) synthesized 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds were synthesized using alpha-nitro ketone intermediates, showcasing the relevance of similar chemical structures in biological receptor studies (Zhang, Tomizawa, & Casida, 2004).
Antidepressant and Nootropic Agent Synthesis
Thomas et al. (2016) detailed the synthesis of compounds including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, demonstrating their antidepressant and nootropic activities in mice. This highlights the potential use of similar chemical structures in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis of Dithiazoles
Jeon and Kim (1999) synthesized a variety of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, including reactions with compounds like ethyl nitroacetate. This study contributes to the understanding of reactions involving similar nitro-containing heterocyclic compounds (Jeon & Kim, 1999).
Preparation of Isoxazoles
Ruano, Fajardo, and Martín (2005) discussed the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles. This research illustrates the application of complex pyridinyl compounds in creating new chemical entities (Ruano, Fajardo, & Martín, 2005).
Anti-anoxic Activity Studies
Kuno et al. (1993) synthesized novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, testing them for anti-anoxic activity in mice. This underscores the importance of nitrophenylpyridine derivatives in pharmacological research (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Synthesis of Prazoles and Related Compounds
Gilbile, Bhavani, and Vyas (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a medication for gastroesophageal reflux disease. This demonstrates the application of pyridine derivatives in medicinal chemistry (Gilbile, Bhavani, & Vyas, 2017).
Inhibitors of Protoporphyrinogen Oxidase
Li et al. (2005) studied trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, analyzing their crystal structures. This research highlights the role of trifluoromethyl compounds in enzyme inhibition studies (Li et al., 2005).
Glycine Transporter Inhibitor Development
Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, emphasizing the importance of trifluoromethylpyridinyl compounds in the development of CNS drugs (Yamamoto et al., 2016).
Anticonvulsant Properties of Pyrrolidine Derivatives
Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, indicating the relevance of pyrrolidine structures in anticonvulsant drug development (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Propriétés
IUPAC Name |
methyl 3-chloro-N-(4-nitropiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2S/c1-24-11(18-19-2-4-20(5-3-19)21(22)23)10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZFHGZLFLTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN1CCN(CC1)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




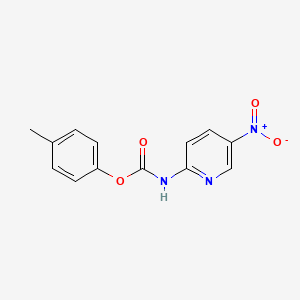



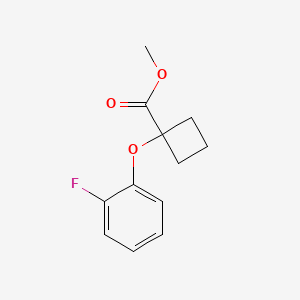
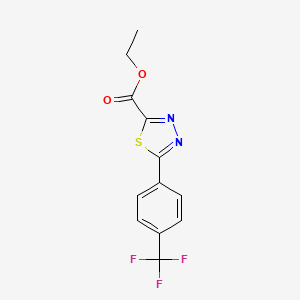
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)
